Ganciclovir-d5 di-O-p-Methoxybenzoate
Description
Definition and Chemical Context
This compound represents a highly specialized deuterated analytical reference standard with significant applications in pharmaceutical research and quantitative analysis. The compound is characterized by its molecular formula C25H20D5N5O8 and molecular weight of 528.53 daltons. This sophisticated chemical entity combines the structural framework of the antiviral agent ganciclovir with strategic deuterium incorporation and protective methoxybenzoate ester groups, creating a compound uniquely suited for analytical applications.
The chemical structure incorporates five deuterium atoms strategically positioned within the molecule to replace hydrogen atoms, providing distinctive mass spectroscopic properties essential for analytical differentiation. The di-O-p-methoxybenzoate protection refers to the presence of two para-methoxybenzoate ester groups that serve multiple functional purposes in the compound's analytical applications. These protective groups enhance the compound's stability and modify its chromatographic behavior, making it particularly valuable as an internal standard in liquid chromatography-mass spectrometry applications.
The compound is classified as a stable isotope labeled reference material within the pharmaceutical toxicology reference materials category. This classification reflects its primary utility in analytical chemistry, where stable isotope labeling provides significant advantages in quantitative analysis. The designation as a "neat" product format indicates that the compound is supplied in its pure form without additional solvents or carriers, ensuring maximum analytical precision and reproducibility.
Historical Development of Deuterated Standards
The development of deuterated internal standards represents a significant milestone in the evolution of analytical chemistry, with roots tracing back to the fundamental discovery of deuterium itself. Harold Urey's detection of deuterium in 1931 through spectroscopic methods laid the groundwork for subsequent applications in analytical chemistry. The Nobel Prize awarded to Urey in 1934 for this discovery underscored the profound impact that isotopic variants would have on scientific research and analytical methodology.
The emergence of deuterated compounds as analytical tools gained momentum with the advancement of mass spectrometry techniques throughout the latter half of the twentieth century. Deuterated compounds became particularly valuable because they provided mass spectral differentiation while maintaining virtually identical chemical and physical properties to their non-deuterated counterparts. This characteristic made them ideal candidates for use as internal standards, where compensation for analytical variability was essential for accurate quantitative measurements.
The application of deuterated standards in pharmaceutical analysis evolved as regulatory requirements for drug development became more stringent and analytical methods demanded greater precision. The development of compounds like this compound reflects the sophisticated approaches now employed to address complex analytical challenges in pharmaceutical research. These compounds represent the culmination of decades of advancement in isotopic labeling technology and analytical method development.
Deuterated internal standards have become recognized as best practice in quantitative analysis due to their ability to account for variations in extraction recovery, ionization response, and matrix effects. The strategic incorporation of deuterium atoms provides sufficient mass shift to ensure clear differentiation from the target analyte while maintaining similar chromatographic retention times and chemical behavior. This combination of properties makes deuterated standards essential tools in modern analytical chemistry.
Significance in Analytical Chemistry and Research
The significance of this compound in analytical chemistry extends beyond its role as a simple reference standard, encompassing critical functions in method validation, quality control, and regulatory compliance. Deuterated internal standards like this compound serve as the foundation for accurate quantitative analysis in mass spectrometry applications, providing essential compensation for analytical variability that could otherwise compromise measurement accuracy.
In mass spectrometry applications, deuterated compounds provide several distinct advantages that make them superior to alternative internal standard approaches. The mass shift resulting from deuterium incorporation ensures clear spectroscopic differentiation from the target analyte, while the similar chemical properties ensure comparable behavior during sample preparation and analysis. This combination allows for reliable correction of extraction efficiency variations, ionization suppression or enhancement effects, and matrix-related interferences that commonly affect quantitative measurements.
The compound's role in pharmaceutical toxicology reference applications reflects its importance in therapeutic drug monitoring and pharmacokinetic studies. These applications require exceptional analytical precision to support clinical decision-making and regulatory submissions. The availability of highly characterized reference standards like this compound enables laboratories to achieve the analytical performance necessary for these critical applications.
Method validation represents another crucial area where this compound provides significant value. Regulatory guidelines for bioanalytical method validation require demonstration of accuracy, precision, and reliability across the intended analytical range. Deuterated internal standards facilitate achievement of these validation criteria by providing stable reference points that account for analytical variability throughout the measurement process. The resulting validated methods can then support regulatory submissions and clinical studies with confidence in their analytical performance.
| Application Area | Benefit | Impact |
|---|---|---|
| Mass Spectrometry | Clear spectroscopic differentiation | Enhanced analytical selectivity |
| Method Validation | Stable reference point | Regulatory compliance |
| Quality Control | Compensation for analytical variability | Improved measurement reliability |
| Therapeutic Monitoring | Accurate quantification | Clinical decision support |
Relationship to Parent Compound Ganciclovir
The relationship between this compound and its parent compound ganciclovir provides essential context for understanding the analytical applications and significance of this deuterated derivative. Ganciclovir itself is an important antiviral medication with the molecular formula C9H13N5O4 and established clinical applications in treating cytomegalovirus infections. The parent compound serves as an antiviral agent through its mechanism as a nucleoside analogue that interferes with viral deoxyribonucleic acid synthesis.
The structural relationship between the deuterated derivative and ganciclovir involves several key modifications that enhance the compound's utility as an analytical standard. The incorporation of five deuterium atoms provides the mass shift necessary for mass spectrometric differentiation, while the addition of the di-O-p-methoxybenzoate groups serves multiple analytical purposes. These modifications maintain the core structural framework of ganciclovir while providing enhanced analytical properties essential for its function as an internal standard.
The deuterium incorporation in this compound follows established principles for creating effective internal standards. The five deuterium atoms provide sufficient mass shift to ensure clear separation from the parent compound in mass spectrometric analysis, while avoiding excessive modification that could alter the compound's chemical behavior. This careful balance ensures that the deuterated derivative behaves similarly to ganciclovir during analytical procedures while providing the spectroscopic differentiation necessary for accurate quantification.
Properties
Molecular Formula |
C₂₅H₂₀D₅N₅O₈ |
|---|---|
Molecular Weight |
528.53 |
Synonyms |
2-((2-Amino-6-oxo-3H-purin-9(6H)-yl)methoxy)propane-1,3-diyl-d5 bis(4-Methoxybenzoate) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of Ganciclovir-d5 Derivatives
| Compound | Molecular Formula | Molecular Weight | LogP | PSA (Ų) | Storage Conditions |
|---|---|---|---|---|---|
| Ganciclovir | C₉H₁₃N₅O₄ | 255.23 | -1.628 | 140.27 | N/A |
| Ganciclovir-d5 | C₉H₈D₅N₅O₄ | 260.26 | -1.628 | 140.27 | -20°C |
| Ganciclovir Mono-O-Acetate-D5 | C₁₁H₁₀D₅N₅O₅ | 302.29 | -0.92* | 127.34* | -20°C |
| Ganciclovir-d5 di-O-p-Methoxybenzoate | C₂₃H₂₀D₅N₅O₈ | 538.45* | +1.2* | 95.6* | -20°C (inferred) |
Values marked with "" are estimated based on structural modifications.
- Deuterium Substitution : The "-d5" modification replaces five hydrogen atoms with deuterium, likely at the hydroxymethyl groups (C9H8D5N5O4) . This enhances metabolic stability by slowing CYP450-mediated degradation, a common strategy in prodrug design.
- Esterification: The di-O-p-methoxybenzoate groups increase lipophilicity (higher LogP) compared to Ganciclovir-d5 and its mono-ester derivatives. This may improve membrane permeability but reduce aqueous solubility.
Table 3: Antiviral Activity and Pharmacokinetic Parameters
| Compound | IC50 (FHV-1) | Metabolic Stability (t₁/₂) | Plasma Protein Binding |
|---|---|---|---|
| Ganciclovir | 5.2 μM | 2–4 hours | 1–2% |
| Ganciclovir-d5 | 5.2 μM* | 6–8 hours* | 1–2% |
| di-O-p-Methoxybenzoate | N/A | >12 hours* | >90%* |
- Antiviral Mechanism : Like Ganciclovir, the di-O-p-Methoxybenzoate derivative likely inhibits viral DNA polymerase after intracellular phosphorylation. However, ester groups may delay activation, acting as a prodrug .
- Deuterium Effect : The -d5 substitution extends half-life by reducing first-pass metabolism, as seen in deuterated drugs like Deutetrabenazine .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of Ganciclovir-d5 di-O-p-Methoxybenzoate?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²H NMR) is critical for confirming deuteration sites and ester bond formation. High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry (MS) detection ensures isotopic and chemical purity. For isotopic validation, tandem MS (MS/MS) or high-resolution MS should be employed to distinguish between deuterated and non-deuterated species .
Q. How does deuterium substitution in this compound alter its physicochemical properties compared to the non-deuterated parent compound?
- Methodological Answer : Deuterium incorporation increases molecular mass, potentially altering LogP (partition coefficient) and polar surface area (PSA), which influence solubility and membrane permeability. For example, Ganciclovir-d5 has a LogP of -1.628 and PSA of 140.27 Ų . Comparative studies should use isocratic HPLC under identical conditions to assess retention time shifts and deuterium-induced stability changes in hydrolysis assays .
Advanced Research Questions
Q. What experimental strategies can resolve discrepancies in reported antiviral activity of this compound across different cell lines?
- Methodological Answer : Discrepancies may arise from cell line-specific metabolic activation or efflux pump variability. Standardize assays using isogenic cell lines (e.g., HEK293 with/without human equilibrative nucleoside transporters). Include internal controls (e.g., non-deuterated Ganciclovir) and measure intracellular triphosphate metabolite levels via LC-MS/MS. Validate findings using orthogonal methods like plaque reduction assays and time-of-addition studies to distinguish early vs. late antiviral effects .
Q. How can researchers optimize the synthesis of this compound to improve yield while maintaining isotopic purity?
- Methodological Answer : Employ a stepwise approach: (1) Deuterate Ganciclovir via catalytic exchange in deuterated solvents (e.g., D₂O/DMSO-d₆), monitoring deuteration efficiency via ¹H NMR. (2) Protect reactive hydroxyl groups with p-methoxybenzoyl chloride under anhydrous conditions, using stoichiometric pyridine to minimize ester hydrolysis. Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradient) and verify isotopic purity via isotopic ratio MS .
Q. What methodological considerations are critical for assessing the metabolic stability of this compound in in vitro vs. in vivo models?
- Methodological Answer : In vitro, use liver microsomes or hepatocytes from relevant species (e.g., human, rat) to quantify deuterium loss via LC-MS. For in vivo studies, administer the compound intravenously and orally, collecting plasma/tissue samples at multiple time points. Compare deuterated/non-deuterated metabolite profiles using stable isotope-labeled internal standards. Note that deuteration may reduce first-pass metabolism by cytochrome P450 enzymes, requiring adjusted pharmacokinetic models .
Data Contradiction and Reproducibility
Q. How should researchers address conflicting data on the hydrolysis kinetics of this compound under physiological conditions?
- Methodological Answer : Conflicting hydrolysis rates may stem from buffer composition (e.g., phosphate vs. bicarbonate) or temperature variations. Replicate experiments in standardized buffers (pH 7.4, 37°C) with controlled ionic strength. Use ¹H NMR to track ester bond cleavage in real time and correlate with bioactivity loss. Cross-validate with LC-MS quantification of free p-methoxybenzoic acid .
Q. What frameworks ensure rigorous formulation of research questions for studies involving deuterated antiviral prodrugs like this compound?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population: target viruses; Intervention: prodrug design; Comparison: non-deuterated analogs; Outcome: efficacy/stability). For example: "Does deuteration of this compound enhance its metabolic stability in cytomegalovirus-infected human fibroblasts compared to Ganciclovir?" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
